Pentaerythritol octahydrogen tetraphosphate

Description

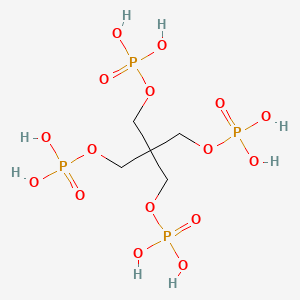

Pentaerythritol octahydrogen tetraphosphate (PEPA) is an organophosphate compound with the molecular formula C₅H₁₆O₁₆P₄ and a molar mass of 456.07 g/mol. It is a white crystalline solid or powder with a melting range of 195–215°C and is insoluble in water but soluble in organic solvents like alcohols and ketones . Its CAS registry number is 7440-78-0, and its primary applications include:

- Flame retardancy: Acts as a key component in intumescent systems for rigid polyurethane foam, plastics, coatings, and adhesives .

- Synergistic additive: Enhances the efficacy of inorganic flame retardants like magnesium hydroxide in polymer matrices such as nylon 66 (PA66) .

- Intermediate: Used to synthesize advanced phosphorus-nitrogen (P-N) flame retardants, such as 2-cyclic PEPA-6,4-benzene sulfonic acid sodium ammion-triazine, which integrates carbon, acid, and gas sources .

PEPA is synthesized via esterification or chlorophosphate reactions involving pentaerythritol and phosphate derivatives . Safety protocols mandate avoiding direct contact with skin/eyes and storage away from oxidizers and acids .

Properties

IUPAC Name |

[3-phosphonooxy-2,2-bis(phosphonooxymethyl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H16O16P4/c6-22(7,8)18-1-5(2-19-23(9,10)11,3-20-24(12,13)14)4-21-25(15,16)17/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H2,12,13,14)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWHTQVVOSZLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)(COP(=O)(O)O)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16O16P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064701 | |

| Record name | Pentaerythritol octahydrogen tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7440-78-0 | |

| Record name | 1,3-Propanediol, 2,2-bis[(phosphonooxy)methyl]-, 1,3-bis(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2-bis[(phosphonooxy)methyl]-, 1,3-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol octahydrogen tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol octahydrogen tetraphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentaerythritol octahydrogen tetraphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5QE2G43U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of Pentaerythritol with Phosphorus Oxychloride (Phosphoryl Chloride)

One of the classical and industrially relevant methods involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) or related chlorophosphates to form pentaerythritol phosphate intermediates, which are subsequently hydrolyzed or further processed to yield PEPA.

Process Description:

Pentaerythritol and approximately equimolar phosphorus oxychloride are mixed in an inert solvent such as dioxane, toluene, or chlorobenzene. The reaction mixture is heated between 75°C and 125°C under reflux conditions, facilitating the formation of phosphate ester bonds with the release of hydrogen chloride gas. After reaction completion, the mixture is cooled to precipitate the product, which is then isolated by filtration and purified.-

- Solvent: Dioxane preferred for inertness and solubility

- Temperature: 85–95°C for reaction and reflux

- Reaction Time: Typically 3–6 hours

- Yield: Moderate to high (up to ~63% reported in related patents)

- Purification: Recrystallization from absolute ethanol and vacuum drying at 60–120°C

Example Reaction Scheme:

Pentaerythritol + POCl3 → Pentaerythritol phosphate intermediate → Hydrolysis → PEPA

This method is supported by US patent US4454064A, which details a convenient process yielding relatively pure PEPA suitable for flame retardant applications.

Transesterification Method

Transesterification involves exchanging ester groups between molecules, typically reacting pentaerythritol with dehydrated phosphoric anhydride or phosphate esters.

Process Description:

Pentaerythritol is reacted with phosphoric anhydride under controlled temperature and solvent conditions. The reaction facilitates the formation of phosphate ester bonds by ester exchange, producing PEPA.-

- Avoids use of corrosive chlorophosphates

- Potentially milder reaction conditions

- Can be optimized for high purity and yield

Industrial Considerations:

Reaction conditions such as temperature, pressure, and solvent choice are critical to maximize yield and minimize side reactions.

Chlorophosphate Esterification

This method uses chlorophosphate compounds (e.g., phosphorus oxychloride or chlorophosphates) to introduce phosphate groups into pentaerythritol.

Process Description:

Under nitrogen atmosphere and in the presence of acid scavengers such as triethylamine or pyridine, pentaerythritol is slowly added to chlorophosphate reagents dissolved in solvents like dioxane. The reaction proceeds at 40–80°C for several hours, forming a bridging activated intermediate.-

- Activation of PEPA by reaction with diphenylmethane diisocyanate (MDI) to form PEPA-MDI intermediate

- Subsequent reaction with bio-based polyhydroxy compounds (e.g., β-cyclodextrin) to form a three-source integrated flame retardant

This multi-step esterification and bridging process is detailed in Chinese patent CN105859915B, which describes an environmentally friendly bio-based "three sources in one" flame retardant preparation involving PEPA, MDI, and β-cyclodextrin.

Detailed Preparation Procedure from CN105859915B Patent

The patent CN105859915B provides a comprehensive method combining PEPA with bio-based materials to create a composite flame retardant. The preparation involves three main steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Purification of PEPA | Recrystallization of industrial PEPA in absolute ethanol, boiling, cooling, filtration, vacuum drying | 60–120°C vacuum drying | Ensures high purity PEPA for subsequent reactions |

| 2. Bridging Activation | Reaction of equimolar diphenylmethane diisocyanate (MDI) with purified PEPA in freshly distilled dioxane under nitrogen | 50–80°C, 4–6 hours, with triethylamine or pyridine as acid scavenger | Forms PEPA-MDI intermediate |

| 3. Bonding with Bio-based Material | Addition of dry β-cyclodextrin (β-CD) to PEPA-MDI intermediate, stirring for 4–6 hours | Room temperature to moderate heating | Produces environmentally friendly bio-based "three sources in one" flame retardant |

- Uses bio-based polyhydroxy compounds as carbon source

- Avoids halogens, reducing toxic gas emissions during combustion

- Produces flame retardants with excellent thermal and chemical stability

- Raw materials are abundant and suitable for industrial scale-up

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Phosphoryl Chloride Reaction | Pentaerythritol, POCl3 | 85–95°C, reflux, 3–6 h | High purity, well-established | Corrosive reagents, HCl gas release |

| Transesterification | Pentaerythritol, phosphoric anhydride | Controlled temp, solvent required | Milder conditions, less corrosive | Requires optimization for yield |

| Chlorophosphate Esterification + Bridging Activation | PEPA, MDI, β-cyclodextrin, dioxane, TEA/pyridine | 40–80°C, nitrogen atmosphere, 4–6 h | Bio-based, halogen-free, multifunctional flame retardant | Multi-step, more complex synthesis |

Research Findings and Industrial Applications

The synthesis of PEPA via phosphoryl chloride reaction is a classical route with documented yields and purity, suitable for large-scale production.

The bio-based "three sources in one" flame retardant synthesis incorporating PEPA, MDI, and β-cyclodextrin offers enhanced flame retardancy with environmental benefits, as demonstrated in recent patents and research.

Control of reaction parameters such as temperature, solvent choice, and acid scavenger presence is critical to optimize product quality and yield.

The bridging activation step using diisocyanates (e.g., MDI) enables the formation of multifunctional flame retardants with improved thermal stability and reduced toxicity.

Chemical Reactions Analysis

Pentaerythritol octahydrogen tetraphosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pentaerythritol octahydrogen tetraphosphate (PEPA) is a flame retardant commonly used as an additive in thermoplastic polyurethane elastomer (TPU) . It is also used with modified magnesium hydroxide in nylon 66 (PA66) composites to enhance flame retardancy . Additionally, PEPA can be combined with other compounds to synthesize novel flame retardants .

Flame Retardant Applications

- Thermoplastic Polyurethane Elastomer (TPU): PEPA is used as an additive in TPU to provide flame-retardant properties .

- Nylon 66 (PA66) Composites: Mixing modified magnesium hydroxide with PEPA in PA66 enhances the flame retardancy of the composite material, expanding its application range .

- Low-Density Polyethylene Composites: PEPA is used in the creation of phosphorus-nitrogen intumescent flame retardants, which can then be combined with low-density polyethylene and multi-walled carbon nanotubes to form nanocomposite materials .

- Polypropylene Composites: PEPA can be combined with tris(2-hydroxyethyl) isocyanurate to synthesize a novel char-forming agent (PEIC) to prepare intumescent flame-retardant polypropylene (PP) composites .

- Poly(vinyl alcohol)/clay aerogel composites: The effect of PEPA on the microstructure and properties of poly(vinyl alcohol) (PVOH)/clay is used in flame retardant applications .

Case Studies

- Porous Organic Polymers (POPs): When PEPA is used as an additive with porous organic polymers, it can effectively suppress the dissolving out of PEPA, reducing environmental pollution and improving flame retardant efficiency .

- Magnesium Hydroxide: Modified magnesium hydroxide mixed with PEPA is applied to nylon 66 (PA66) to improve the flame retardant performance of the material . The purpose of this is to enhance the flame retardancy of PA66 and expand its application range .

- Low-Density Polyethylene: A novel phosphorus-nitrogen intumescent flame retardant was synthesized from this compound, phenylphosphonyl dichloride, and aniline . Low-density polyethylene was combined with the flame retardant and multi-walled carbon nanotubes to form a nanocomposite material .

Mechanism of Action

The mechanism of action of pentaerythritol octahydrogen tetraphosphate involves its ability to form a protective char layer on the surface of materials when exposed to heat. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The molecular targets and pathways involved in this process include the interaction of the phosphate groups with the polymer matrix, leading to the formation of a stable char structure .

Comparison with Similar Compounds

Dipentaerythritol and Tripentaerythritol

- Structure : Larger polyol derivatives with additional pentaerythritol units.

- Applications : Tested as insecticidal agents but found ineffective against Drosophila suzukii due to low water solubility (20–300× lower than pentaerythritol) and high production costs .

- Key Difference : Unlike PEPA, these compounds lack phosphate groups, limiting their utility in flame retardancy.

Pentaerythritol Dimethacrylate

- Structure : Methacrylate ester of pentaerythritol (CAS 26846-58-2).

- Key Difference : Lacks phosphate moieties, rendering it unsuitable for acid-catalyzed char formation in intumescent systems.

Dipentaerythritol Penta-Acrylate Phosphate

- Structure: Phosphate ester monomer with acrylate functionalities.

- Applications: Serves as a reactive monomer in UV-curable coatings.

- Key Difference : Combines phosphate and acrylate groups for dual functionality, unlike PEPA’s focus on thermal stability and charring .

Performance in Flame Retardancy

Table 1: Flame Retardant Efficacy Comparison

- PEPA outperforms non-phosphorylated analogues (e.g., dipentaerythritol) due to its ability to generate phosphoric acid under heat, catalyzing char formation and releasing non-flammable gases .

- Synergy : In PA66, PEPA combined with surface-modified Mg(OH)₂ achieves a 93% reduction in larval survival in flame-retardant tests, demonstrating superior synergistic effects compared to standalone additives .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

- Thermal Stability : PEPA’s high decomposition temperature (>300°C) makes it suitable for high-temperature polymer processing, unlike pentaerythritol dimethacrylate, which degrades at lower temperatures .

- Solubility : PEPA’s organic solubility facilitates its integration into polymer blends, whereas dipentaerythritol’s poor water solubility limits its formulation flexibility .

Biological Activity

Pentaerythritol octahydrogen tetraphosphate (PETP) is a compound of significant interest due to its applications as a flame retardant and its potential biological effects. This article reviews the biological activity of PETP, focusing on its mechanisms of action, toxicity, and environmental impact based on recent research findings.

Chemical Structure and Properties

PETP is a phosphorus-containing compound, specifically an organophosphate, which is characterized by its unique molecular structure that includes multiple hydroxyl and phosphate groups. This structure contributes to its properties as a flame retardant and influences its biological interactions.

Mechanisms of Biological Activity

- Flame Retardant Properties : PETP acts by forming a protective char layer when exposed to heat, which inhibits the spread of flames. Its effectiveness in this role has been well-documented in various studies, highlighting its potential utility in materials science .

- Toxicological Profile : Research indicates that PETP may exhibit varying degrees of toxicity depending on the exposure route (inhalation, ingestion, or dermal contact). The compound has been associated with neurotoxic effects similar to other organophosphate compounds, raising concerns about its safety in consumer products .

- Endocrine Disruption : Emerging evidence suggests that PETP may disrupt endocrine functions in organisms. This is particularly concerning given the role of organophosphates in interfering with hormonal systems, potentially leading to developmental and reproductive issues .

Toxicity Studies

A comprehensive review of toxicity data indicates that PETP can induce oxidative stress and inflammation in various biological systems. For instance:

- Cell Culture Studies : In vitro studies demonstrated that PETP exposure led to increased levels of reactive oxygen species (ROS) and apoptosis in human cell lines .

- Animal Studies : Animal models exposed to PETP showed altered metabolic profiles and immune responses, suggesting systemic effects beyond local toxicity .

Environmental Impact

PETP's persistence in the environment raises concerns regarding bioaccumulation and biomagnification. Studies have shown that PETP can accumulate in aquatic organisms, leading to potential ecological risks:

- Bioaccumulation Data : Research indicates significant bioaccumulation factors for PETP in fish species, highlighting the need for monitoring its levels in aquatic ecosystems .

- Ecotoxicological Assessments : Assessments reveal adverse effects on aquatic life, including behavioral changes and reproductive impairments in fish exposed to sub-lethal concentrations of PETP .

Case Studies

- Case Study 1: Neurotoxicity Assessment

- Case Study 2: Endocrine Disruption

Data Summary

Q & A

Q. What are the standard protocols for synthesizing PEPA, and how can reaction conditions be optimized?

PEPA is synthesized via transesterification or chlorophosphate esterification of pentaerythritol with phosphoric anhydride . Optimization involves controlling stoichiometric ratios, reaction temperature (e.g., 60–100°C), and catalysts (e.g., h-MoO₃/SiO₂ for esterification) . Ethanol-based solvent evaporation can enhance amorphous phase integration in composites . Post-synthesis purification includes recrystallization in organic solvents (e.g., alcohols or ketones) to achieve >95% purity .

Q. Which characterization techniques are critical for verifying PEPA’s structural and thermal properties?

- FT-IR : Identifies phosphate ester bonds (P–O–C) at 950–1250 cm⁻¹ and hydroxyl groups .

- XRD : Confirms crystallinity; amorphous phases in composites show broad diffraction peaks .

- DSC/TGA : Measures melting point (158–162°C) and thermal stability (decomposition onset ~300°C) .

- PXRD : Detects lattice integration of additives (e.g., ERS) in PEPA-based carriers .

Q. What safety protocols are recommended for handling PEPA in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can PEPA be integrated into polymer composites to enhance flame retardancy, and what methodologies assess performance?

Q. How should researchers address contradictions in thermophysical property data for PEPA esters?

Discrepancies in phase equilibrium (liquid-vapor) or evaporation enthalpies require:

- Replication Studies : Validate literature data using calibrated instruments (e.g., ebulliometry for boiling points) .

- Statistical Analysis : Apply Dunnett’s test or Student’s t-test (p < 0.05) to compare datasets .

- Machine Learning : Model missing properties (e.g., C6–C10 ester vapor pressures) using group contribution methods .

Q. What advanced analytical techniques ensure PEPA purity and quantify degradation products?

Q. How do synergistic flame-retardant systems involving PEPA and additives like triazine derivatives work?

Q. What experimental designs are optimal for studying PEPA’s stability under environmental stressors?

- Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) at 40–80°C; monitor phosphate release via ICP-OES .

- Thermal Aging : Expose composites to 100–150°C for 500+ hours; assess mechanical property retention (e.g., tensile strength) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.